拉贝洛尔盐酸盐

描述

Labetalol hydrochloride is a third-generation selective alpha-1-adrenergic antagonist and non-selective beta-adrenergic antagonist with vasodilatory and antihypertensive properties . It is used to treat hypertension and works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .

Molecular Structure Analysis

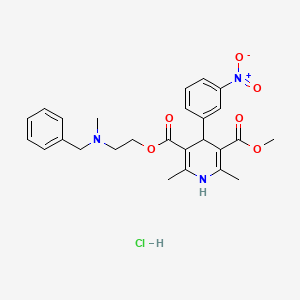

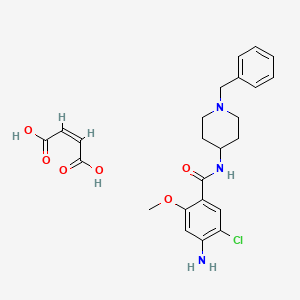

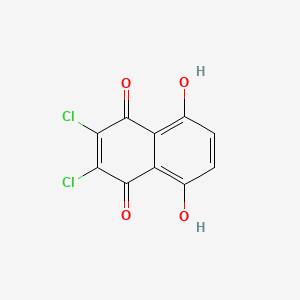

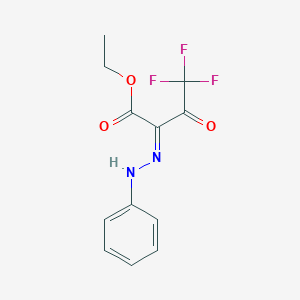

The molecular formula of Labetalol hydrochloride is C19H25ClN2O3 . The molecular weight is 364.9 g/mol . The InChI is 1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H .Physical And Chemical Properties Analysis

Labetalol hydrochloride is a member of salicylamides . The molecular weight is 364.9 g/mol . The InChI is 1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H .科学研究应用

抗高血压药:拉贝洛尔盐酸盐是新型抗高血压药的原型药,可阻断β和α肾上腺素能受体。它成功用于治疗轻度、中度和重度高血压,并且其静脉注射形式可控制高血压急症。对于某些患者来说,它比纯β受体阻滞剂药物有几个优势 (Wallin & O'Neill, 1983).

慢性阻塞性肺疾病 (COPD) 的高血压治疗:拉贝洛尔已被评估其对合并患有 COPD 患者的高血压治疗的有效性。研究发现,它耐受性良好,在控制血压的同时不会显着改变关键的肺功能参数 (George et al., 1983).

药理制剂:已经对使用亲水性聚合物配制拉贝洛尔盐酸盐缓释片进行研究,以更有效地治疗高血压,解决其半衰期短和广泛的首过代谢 (Joel, 2013).

可卡因中毒的紧急治疗:据报道,拉贝洛尔可用于解决可卡因中毒引起的心血管危机,突出了其在紧急医疗治疗中的潜在作用 (Gay & Loper, 1988).

不良反应调查:研究还深入研究了拉贝洛尔盐酸盐的代谢活化和潜在细胞毒性,以更好地了解其不良反应,例如肝损伤和急性肾衰竭 (Yang et al., 2021).

高血压急症中的临床应用:拉贝洛尔盐酸盐注射剂已被研究其在高血压急症中快速降低血压的效果,从而改善患者预后 (Siqin, 2015).

药物检测干扰:值得注意的是,拉贝洛尔盐酸盐治疗会导致芬太尼尿液免疫分析假阳性,这对于有物质使用障碍的孕妇或产后妇女尤其重要 (Wanar et al., 2022).

作用机制

Mode of Action

Labetalol hydrochloride acts as a non-selective competitive antagonist at beta-adrenergic receptors and a selective competitive antagonist at alpha-1-adrenergic receptors . This means it competes with natural hormones, such as catecholamines, for binding sites on these receptors, thereby blocking their action . The ratio of alpha to beta blockade is estimated to be 1:3 for oral administration and 1:7 for intravenous administration .

Biochemical Pathways

By blocking the activation of alpha-1 and beta-adrenergic receptors, labetalol hydrochloride interferes with the normal sympathetic nervous system pathways that would otherwise cause an increase in heart rate, myocardial contractility, and blood pressure . This results in a reduction of systemic vascular resistance without a significant effect on cardiac output .

Pharmacokinetics

Labetalol hydrochloride is completely absorbed from the gastrointestinal tract, with peak plasma levels occurring 1 to 2 hours after oral administration . The elimination half-life is about 5.5 hours for intravenous administration and 6 to 8 hours for oral administration . It is primarily metabolized in the liver and excreted in urine .

Result of Action

The primary result of labetalol hydrochloride’s action is a decrease in blood pressure . By blocking the action of catecholamines on the heart and blood vessels, it causes the heart to beat more slowly and with less force, and it causes the blood vessels to relax and widen . This reduces the workload on the heart and lowers blood pressure .

Action Environment

The action of labetalol hydrochloride can be influenced by various environmental factors. For example, its absorption can be affected by the presence of food in the gastrointestinal tract. Its metabolism and excretion can be influenced by liver and kidney function, respectively. Furthermore, individual patient characteristics, such as age, weight, and overall health status, can also impact the drug’s efficacy and stability .

安全和危害

生化分析

Biochemical Properties

Labetalol Hydrochloride interacts with various adrenergic receptors to decrease blood pressure . It antagonizes these receptors, thereby inhibiting the biochemical reactions that would normally occur when these receptors are activated .

Cellular Effects

Labetalol Hydrochloride influences cell function by decreasing blood pressure, which can have a variety of effects on cells and cellular processes . For example, it can affect cell signaling pathways related to blood pressure regulation, potentially influencing gene expression and cellular metabolism .

Molecular Mechanism

The mechanism of action of Labetalol Hydrochloride involves its binding to and antagonism of adrenergic receptors . This can lead to changes in gene expression and enzyme activity, as the normal biochemical reactions triggered by these receptors are inhibited .

Temporal Effects in Laboratory Settings

The effects of Labetalol Hydrochloride can change over time in laboratory settings . For example, its effects on blood pressure may become more pronounced with prolonged exposure

Dosage Effects in Animal Models

The effects of Labetalol Hydrochloride can vary with different dosages in animal models . Higher doses may lead to more pronounced blood pressure reduction, but could also potentially result in toxic or adverse effects .

Metabolic Pathways

Labetalol Hydrochloride is involved in metabolic pathways related to the regulation of blood pressure . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Labetalol Hydrochloride is likely transported and distributed within cells and tissues via the bloodstream . It may interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with adrenergic receptors located on the cell surface . Its activity or function could potentially be affected by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVZLXWQESQGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044654 | |

| Record name | Labetalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32780-64-6, 72487-34-4 | |

| Record name | Labetalol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Labetalol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Labetalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Labetalol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Labetalol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LABETALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GEV3BAW9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Labetalol hydrochloride exert its antihypertensive effect?

A: Labetalol hydrochloride is a racemic mixture of four isomers, each with varying affinity for α- and β-adrenergic receptors. [] It acts as a competitive antagonist at both α1- and non-selective β-adrenergic receptors. [] This dual mechanism leads to a decrease in peripheral vascular resistance (α1-blockade) and a reduction in heart rate and cardiac output (β-blockade), ultimately lowering blood pressure. [, ]

Q2: What is the molecular formula and weight of Labetalol hydrochloride?

A: The molecular formula of Labetalol hydrochloride is C19H24N2O3 · HCl, with a molecular weight of 364.87 g/mol. []

Q3: What spectroscopic techniques have been used to characterize Labetalol hydrochloride?

A: Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are commonly employed to characterize Labetalol hydrochloride, providing information about its functional groups and thermal behavior. []

Q4: What are some challenges associated with the oral delivery of Labetalol hydrochloride, and how can these be addressed?

A: Labetalol hydrochloride exhibits low oral bioavailability (approximately 25%) due to extensive first-pass metabolism. [, , ] Several formulation strategies have been explored to overcome this limitation, including:

- Mucoadhesive buccal tablets: These formulations aim to bypass first-pass metabolism by enabling drug absorption through the buccal mucosa. Research suggests improved bioavailability and prolonged drug release with mucoadhesive tablets containing various polymers like HPMC, carbopol, sodium alginate, and chitosan. [, , , , , ]

- Gastro-retentive floating tablets: These formulations use polymers that swell in gastric fluids, increasing buoyancy and prolonging drug residence time in the stomach for enhanced absorption. [, ]

- Sustained-release matrix tablets: This approach utilizes hydrophilic polymers like HPMC, xanthan gum, and guar gum to control the drug release rate, potentially reducing dosing frequency and improving patient compliance. [, , , ]

- Transdermal patches: Transdermal delivery systems offer a non-invasive method to achieve sustained drug levels and bypass first-pass metabolism. Research indicates promising results for Labetalol hydrochloride transdermal patches utilizing polymers like Eudragit and Plasdone. [, ]

Q5: How does the choice of polymer affect the drug release characteristics of Labetalol hydrochloride formulations?

A: The type and concentration of polymers significantly influence the drug release kinetics and mechanism from Labetalol hydrochloride formulations. For instance, HPMC K4M alone might not provide sustained release, but its combination with other polymers, such as HPMC K15M, can effectively prolong drug release. [] Similarly, incorporating sodium alginate in buccal tablets can enhance drug release and permeation rates compared to carbopol-containing formulations. []

Q6: How stable are extemporaneously compounded oral liquids of Labetalol hydrochloride?

A: Studies have shown that Labetalol hydrochloride in oral liquids compounded with sweetened vehicles and tablets remains stable for up to 60 days when stored without light at refrigerated and room temperatures. []

Q7: What analytical techniques are commonly employed for the quantitative determination of Labetalol hydrochloride?

A: High-performance liquid chromatography (HPLC) is widely utilized for the accurate and precise quantification of Labetalol hydrochloride in both pure form and pharmaceutical formulations. [, ] Additionally, spectrophotometric methods, including UV-Vis spectrophotometry and ratio spectra manipulating methods, have been developed and validated for Labetalol hydrochloride analysis. [, , , ]

Q8: How do researchers ensure the quality and consistency of Labetalol hydrochloride during development and manufacturing?

A8: Quality control measures for Labetalol hydrochloride include:

- Analytical method validation: Rigorous validation of analytical methods, including HPLC and spectrophotometry, is crucial to ensure accuracy, precision, and specificity in quantifying the drug. [, , , ]

- Stability testing: Studying the drug's stability under various storage conditions (temperature, humidity, light) is essential for determining shelf life and appropriate packaging. [, , , ]

- Impurity profiling: Identifying and quantifying potential impurities in the drug substance and finished product is crucial to ensure safety and efficacy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

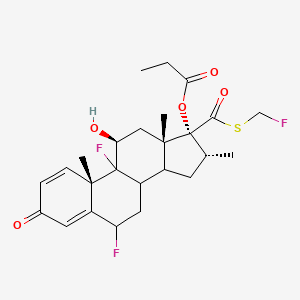

![[(2S,3S,5R,15R,16S)-15-Acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B7791133.png)